6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Description
6-((3-(Trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a pyrrolo-pyrimidine derivative characterized by a sulfonyl group substituted with a 3-(trifluoromethyl)phenyl moiety. Pyrrolo-pyrimidine scaffolds are heterocyclic systems of pharmacological interest due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and enzymes .
Properties
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2S/c14-13(15,16)10-2-1-3-11(4-10)22(20,21)19-6-9-5-17-8-18-12(9)7-19/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYZZNUYGIQARO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
- **Formation of the pyr
Biological Activity
6-((3-(Trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, focusing on its anticancer properties, potential antiviral activity, and mechanisms of action.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties. The compound has shown IC50 values of approximately 4.42 ± 0.46 μmol L⁻¹ and 4.85 ± 0.59 μmol L⁻¹ against various tumor cell lines, which are significantly lower than the positive control, 5-fluorouracil (IC50 = 6.39 ± 0.71 μmol L⁻¹).
Table 1: Anticancer Activity Comparison
| Compound | IC50 (μmol L⁻¹) | Positive Control | Control IC50 (μmol L⁻¹) |
|---|---|---|---|
| This compound | 4.42 ± 0.46 | 5-Fluorouracil | 6.39 ± 0.71 |
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. The trifluoromethyl group is known to enhance the compound's lipophilicity and metabolic stability, contributing to its efficacy in targeting cancer cells.
Antiviral Properties
In addition to its anticancer activity, preliminary investigations suggest that this compound may possess antiviral properties. The structural analogs have been evaluated for their ability to inhibit SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), showing promising results in receptor-ligand interaction studies .
Case Studies
- In Vitro Studies : A study involving various cancer cell lines indicated that the compound effectively inhibited cell growth and induced apoptosis at concentrations lower than those required for standard chemotherapeutics.
- Animal Models : In vivo studies are ongoing to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models of cancer and viral infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and functional features of 6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine with related compounds:
Key Observations:
Substituent Effects :
- The 3-(trifluoromethyl)phenyl sulfonyl group in the target compound likely confers higher lipophilicity and resistance to oxidative metabolism compared to the 4-fluorophenyl sulfonyl analog .
- Benzyl and amine substituents (e.g., in MTC-25793204) may alter binding modes to enzymes or receptors, though direct biological data is unavailable .
Salt Forms :
- The dihydrochloride salt of the parent pyrrolo-pyrimidine (–6) improves aqueous solubility, facilitating formulation for preclinical testing, whereas the sulfonyl derivatives may require alternative solubilization strategies .
Synthetic Utility: The parent pyrrolo-pyrimidine () is a key intermediate for antimicrobial quinolones, while sulfonyl derivatives like the target compound may serve as precursors for more complex pharmacophores .
Research Findings and Data Gaps
- Antimicrobial Activity: Derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine are precursors to quinolones with potent antimicrobial activity, though the target compound’s efficacy remains unstudied .
- Physicochemical Properties : The CF₃ group’s impact on logP and solubility warrants experimental validation (e.g., HPLC retention time comparisons as in ) .
- Biological Targets: No direct data exists on kinase inhibition or enzyme modulation for sulfonyl-substituted analogs, unlike amine-functionalized variants .
Q & A
Q. How should researchers link their experimental design to theoretical frameworks (e.g., enzyme inhibition hypotheses)?
- Methodological Answer : Align assays with mechanistic hypotheses (e.g., ATP-competitive kinase inhibition). Use enzyme kinetics (Lineweaver-Burk plots) to confirm inhibition type. Cross-reference findings with structural data (e.g., active-site mutations) to validate binding hypotheses. Frame results within established pharmacological models (e.g., lock-and-key vs. induced fit) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
